In-Depth Technical Guide: 3-Formyl-2-pyrazinecarboxylic acid (CAS 865061-50-3)
In-Depth Technical Guide: 3-Formyl-2-pyrazinecarboxylic acid (CAS 865061-50-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Formyl-2-pyrazinecarboxylic acid, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its current and potential applications in drug discovery and material science.
Chemical and Physical Properties
3-Formyl-2-pyrazinecarboxylic acid is a bifunctional molecule featuring a pyrazine ring substituted with both a carboxylic acid and a formyl group. These functional groups provide versatile handles for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 865061-50-3 | |
| Molecular Formula | C₆H₄N₂O₃ | [2] |
| Molecular Weight | 152.11 g/mol | [2] |
| Appearance | Light pink to light red solid | [2] |
| Solubility | Slightly soluble in methanol and water | [2] |
| Boiling Point | ~354.2 °C at 760 mmHg | [2] |
| SMILES | O=C(C1=NC=CN=C1C=O)O |
Synthesis of 3-Formyl-2-pyrazinecarboxylic acid
The most common and efficient method for the synthesis of 3-Formyl-2-pyrazinecarboxylic acid is the Vilsmeier-Haack reaction.[1] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. In this specific synthesis, 2-pyrazinecarboxylic acid serves as the substrate.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Pyrazinecarboxylic Acid
This protocol is a representative procedure based on established Vilsmeier-Haack reaction conditions for heterocyclic carboxylic acids.
Materials:
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2-Pyrazinecarboxylic acid
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM), anhydrous
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Ice
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Saturated sodium bicarbonate solution (NaHCO₃)
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
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Reaction with Substrate: 2-Pyrazinecarboxylic acid is dissolved in anhydrous dichloromethane (DCM) and added to the freshly prepared Vilsmeier reagent.
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 3-Formyl-2-pyrazinecarboxylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Research and Development
3-Formyl-2-pyrazinecarboxylic acid is a valuable building block for the synthesis of a variety of heterocyclic compounds, driven by the reactivity of its dual functional groups.[1]
Drug Discovery and Medicinal Chemistry
The pyrazine core is a common scaffold in numerous biologically active molecules.[1] While direct biological activity data for 3-Formyl-2-pyrazinecarboxylic acid is not extensively reported, its derivatives have shown promise in several therapeutic areas:
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Antimycobacterial Agents: Derivatives of pyrazinecarboxylic acid are known for their antitubercular activity. Pyrazinamide, a primary drug for tuberculosis treatment, is a notable example. The formyl and carboxylic acid moieties of the title compound can be readily converted to amides and other functionalities to generate novel analogs with potential antimycobacterial properties.
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Antifungal Agents: Certain substituted pyrazinecarboxamides have demonstrated antifungal activity. The synthetic versatility of 3-Formyl-2-pyrazinecarboxylic acid allows for the generation of diverse libraries of such compounds for antifungal screening.
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Precursor in Pharmaceutical Synthesis: This compound has been identified as a key intermediate and a potential impurity in the synthesis of zopiclone, a nonbenzodiazepine hypnotic agent.[1]
Material Science
The reactive nature of the aldehyde and carboxylic acid groups makes 3-Formyl-2-pyrazinecarboxylic acid a candidate for the development of novel materials. Its derivatives are being explored for potential use in the synthesis of dyes and pigments.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3-Formyl-2-pyrazinecarboxylic acid via the Vilsmeier-Haack reaction.
Caption: Synthesis of 3-Formyl-2-pyrazinecarboxylic acid.
Role as a Synthetic Intermediate
This diagram illustrates the utility of 3-Formyl-2-pyrazinecarboxylic acid as a versatile intermediate for creating more complex molecules.
